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molecular formula C10H15N3O3Si B3156669 p-Azidomethylphenyltrimethoxysilane CAS No. 83315-74-6

p-Azidomethylphenyltrimethoxysilane

Cat. No. B3156669
M. Wt: 253.33 g/mol
InChI Key: SKHMGPZIVVGDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04401598

Procedure details

1.0 mole of p-chloromethylphenyltrimethoxysilane and 1.1 moles of sodium azide were heated in the presence of 5 mole percent of the catalyst described in Example 1 (a) for three hours under stirring at 150° C. Then the salt formed was separated and the subsequent distillation under reduced pressure gave the p-azidomethylphenyltrimethoxysilane in a yield of 89 weight percent with the following characteristics:
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([Si:9]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11])=[CH:5][CH:4]=1.[N-:16]=[N+:17]=[N-:18].[Na+]>>[N:16]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([Si:9]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11])=[CH:5][CH:4]=1)=[N+:17]=[N-:18] |f:1.2|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
ClCC1=CC=C(C=C1)[Si](OC)(OC)OC
Name
Quantity
1.1 mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
under stirring at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the salt formed
CUSTOM
Type
CUSTOM
Details
was separated
DISTILLATION
Type
DISTILLATION
Details
the subsequent distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=CC=C(C=C1)[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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